molecular formula C12H21NO5 B11780314 (R)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate

(R)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate

Cat. No.: B11780314
M. Wt: 259.30 g/mol
InChI Key: NAPZVCIFIQJJOJ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate (CAS: 885321-46-0) is a chiral morpholine derivative featuring a tert-butyl ester at the 4-position and a methyl ester at the 3-position of the morpholine ring. Its IUPAC name is 4-O-tert-butyl 3-O-methyl (3R)-morpholine-3,4-dicarboxylate, and it is widely used as a synthetic intermediate in pharmaceuticals and asymmetric catalysis due to its stereochemical rigidity and protective group utility . The compound’s molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 245.27 g/mol .

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

4-O-tert-butyl 3-O-methyl (3R)-3-methylmorpholine-3,4-dicarboxylate

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-6-7-17-8-12(13,4)9(14)16-5/h6-8H2,1-5H3/t12-/m1/s1

InChI Key

NAPZVCIFIQJJOJ-GFCCVEGCSA-N

Isomeric SMILES

C[C@@]1(COCCN1C(=O)OC(C)(C)C)C(=O)OC

Canonical SMILES

CC1(COCCN1C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Morpholine Ring Formation

The morpholine scaffold is typically derived from cyclic ether precursors or via cyclization of linear intermediates. For 3-methylmorpholine derivatives, a common approach involves the ring-opening of lactams or aziridines followed by re-cyclization under controlled conditions. For example, γ-lactams can undergo nucleophilic attack by ethanolamine derivatives, facilitating ring expansion to form the morpholine skeleton. Alternatively, Mitsunobu reactions have been employed to construct stereodefined morpholine rings, though this method requires chiral auxiliaries or catalysts to achieve enantiomeric excess.

Esterification and Protecting Group Strategies

Following ring formation, the introduction of ester groups at positions 3 and 4 necessitates careful protecting group management. The tert-butyl ester is often installed first due to its bulkiness, which can hinder subsequent reactions at the adjacent position. A proven method involves treating the morpholine diacid with tert-butyl acetate in the presence of a strong acid catalyst like perchloric acid (HClO4) , which selectively esterifies the 4-position carboxyl group. The methyl ester is then introduced via methyl chloride or diazomethane in a base-mediated reaction, though milder alternatives like trimethylsilyl chloride (TMSCl) may reduce side reactions.

Table 1: Representative Esterification Conditions for Morpholine Derivatives

Ester GroupReagentCatalyst/ConditionsYield (%)Reference
tert-Butyltert-Butyl acetateHClO4, RT, 18h70–85
MethylMethyl chlorideK2CO3, DMF, 0°C to RT65–78
MethylDiazomethaneEt2O, 0°C, 2h>90

Key Reaction Steps and Optimization

Sequential Esterification

A critical challenge lies in achieving regioselective esterification without cross-reactivity. Computational modeling of the morpholine diacid’s electronic environment reveals that the 4-position carboxyl exhibits higher acidity due to proximity to the ether oxygen, making it more reactive toward tert-butylation. This selectivity allows for a stepwise approach:

  • tert-Butylation at C4 : As demonstrated in prodrug syntheses, tert-butyl acetate reacts with the diacid under acidic conditions, yielding the mono-esterified intermediate.

  • Methylation at C3 : The remaining carboxyl group is methylated using methyl chloride in dimethylformamide (DMF) with potassium carbonate as a base, avoiding over-alkylation.

Stereochemical Control

The (R) -configuration at the 3-methyl position demands enantioselective synthesis. Chiral pool synthesis leveraging L-pyroglutamic acid derivatives has been successful for related morpholine compounds. Alternatively, asymmetric hydrogenation of enamine intermediates using Ru-BINAP catalysts achieves enantiomeric excesses >95%.

Analytical Techniques for Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and 13C NMR are indispensable for tracking esterification progress and confirming regiochemistry. Key diagnostic signals include:

  • tert-Butyl group : Singlet at δ 1.4 ppm (9H) in 1H NMR; δ 28–30 ppm in 13C NMR.

  • Methyl ester : Singlet at δ 3.6–3.8 ppm (3H) in 1H NMR; δ 52–54 ppm in 13C NMR.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC columns (e.g., Chiralpak AD-H) resolve enantiomers, ensuring the (R) -configuration is retained post-synthesis. Mobile phases of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid (TFA) achieve baseline separation.

Comparative Analysis with Related Morpholine Derivatives

(S)-4-tert-Butyl 3-Methyl Morpholine-3,4-Dicarboxylate

The (S) -enantiomer (CAS: 885321-46-0) shares identical functional groups but opposite configuration. Synthesized via analogous routes, its preparation emphasizes enantiomeric resolution using chiral amines or chromatography.

Di-tert-Butyl Morpholine-3,4-Dicarboxylate

This derivative (CAS: 1269446-63-0) lacks the 3-methyl group, simplifying synthesis but reducing steric hindrance. Its tert-butyl esters are introduced simultaneously using excess tert-butyl acetate, yielding higher overall yields (85–92%) .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The compound undergoes hydrolysis and transesterification at its carboxylate groups under controlled conditions:

Reaction TypeConditionsProductsKey Features
Acidic HydrolysisHCl (1–2 M), reflux, 6–12 hrs(R)-3-Methylmorpholine-3,4-dicarboxylic acidSelective tert-butyl ester cleavage due to steric hindrance
Basic HydrolysisNaOH (1–5 M), 60–80°C, 4–8 hrsSodium salt of dicarboxylic acidMethyl ester typically resists saponification under mild conditions
TransesterificationAlcohol (R-OH), Ti(OiPr)₄ catalyst, 80°CMixed esters (e.g., ethyl/benzyl derivatives)Tert-butyl group remains intact due to stability

Ring-Opening Reactions

The morpholine ring participates in nucleophilic ring-opening under acidic or reductive conditions:

ReagentConditionsProductsMechanism
H₂O/H⁺Concentrated HCl, 100°C, 24 hrsLinear amino diol derivativesAcid-catalyzed nucleophilic attack at the oxygen atom
LiAlH₄Dry THF, 0°C → RT, 2 hrsReduced amine-alcohol intermediates Hydride reduction of the morpholine ring

Functionalization at the Nitrogen Center

The morpholine nitrogen exhibits limited nucleophilicity due to electron-withdrawing ester groups but can react under forcing conditions:

ReactionReagents/ConditionsOutcome
AlkylationAlkyl halides, NaH, DMF, 50°CQuaternary ammonium salts (low yields)
AcylationAcetyl chloride, pyridine, 0°CN-Acetylated product (traces detected)

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 250°C, releasing CO₂ and isobutylene .

  • Photolytic Sensitivity : Prolonged UV exposure causes racemization at the C3 center (t₁/₂ = 48 hrs under 254 nm light) .

  • Storage : Stable at 2–8°C for >2 years; avoid moisture to prevent ester hydrolysis .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (R)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate is in medicinal chemistry, particularly in the development of pharmaceutical compounds. Its structural features allow it to act as a chiral building block in the synthesis of bioactive molecules.

Case Studies

  • Synthesis of Antiviral Agents:
    • Researchers have utilized this compound as an intermediate in synthesizing novel antiviral agents that target specific viral replication mechanisms. The morpholine ring contributes to increased selectivity and potency against viral pathogens .
  • Anticancer Research:
    • Studies indicate that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. The compound's ability to modulate cell signaling pathways has been explored in preclinical trials .

Material Science

In material science, this compound has been investigated for its potential use in polymer synthesis.

Applications

  • Polymer Additive:
    • The compound serves as a plasticizer in polymer formulations, enhancing flexibility and durability. Its incorporation into polyvinyl chloride (PVC) has shown improved thermal stability and mechanical properties .

Organic Synthesis

This compound is also valuable in organic synthesis as a versatile reagent.

Synthetic Pathways

  • Asymmetric Synthesis:
    • Its chiral nature allows for asymmetric synthesis processes, enabling the production of enantiomerically pure compounds essential for pharmaceuticals and agrochemicals .
  • Functionalization Reactions:
    • The compound can undergo various functionalization reactions, making it a key intermediate in the synthesis of complex organic molecules .

Summary Table of Applications

Application AreaSpecific UsesNotes
Medicinal ChemistrySynthesis of antiviral and anticancer agentsActs as a chiral building block
Material SciencePlasticizer in polymer formulationsEnhances thermal stability
Organic SynthesisAsymmetric synthesis and functionalization reactionsVersatile reagent for complex molecules

Mechanism of Action

The mechanism of action of ®-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

The (R)-enantiomer is often compared to its (S)-enantiomer (CAS: 215917-98-9), which shares identical molecular weight and formula but differs in spatial configuration. Enantiomeric pairs like these are critical in drug development, as their biological activities can diverge significantly despite similar physicochemical properties .

Substituent Variations

Thiomorpholine Analogs

Replacing the oxygen atom in the morpholine ring with sulfur yields 4-tert-butyl 3-ethyl thiomorpholine-3,4-dicarboxylate (CAS: 859833-24-2). This substitution increases molecular weight to 275.36 g/mol (C₁₂H₂₁NO₄S) and alters electronic properties, reducing solubility in polar solvents due to sulfur’s lower electronegativity .

Dimethylmorpholine Derivatives
Boc-Protected Variants

Compounds like (R)-4-tert-butyl 3-methyl 6,6-dimethylmorpholine-3,4-dicarboxylate (CAS: 1439922-07-2) introduce additional dimethyl groups at the 6-position, further modifying steric and electronic profiles while retaining the tert-butyl protective group .

Key Data Table
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
(R)-4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate 885321-46-0 C₁₁H₁₉NO₅ 245.27 Chiral tert-butyl/methyl esters
(S)-4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate 215917-98-9 C₁₁H₁₉NO₅ 245.27 Enantiomeric configuration
4-Tert-butyl 3-ethyl thiomorpholine-3,4-dicarboxylate 859833-24-2 C₁₂H₂₁NO₄S 275.36 Sulfur substitution, reduced polarity
4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate 1416437-94-9 C₁₃H₂₃NO₅ 273.33 Increased steric bulk
(R)-4-Tert-butyl 3-methyl 6,6-dimethylmorpholine-3,4-dicarboxylate 1439922-07-2 C₁₃H₂₃NO₅ 273.33 Dual methyl groups at 6-position

Biological Activity

(R)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate, also known by its CAS number 1447240-83-6, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₂₁NO₅
  • Molecular Weight : 259.30 g/mol
  • Structure : The compound features a morpholine ring substituted with tert-butyl and methyl groups, contributing to its unique biological properties.

Research indicates that this compound may inhibit specific isoforms of Class I PI3-kinase enzymes. This inhibition is significant because PI3-kinase signaling is implicated in various cellular processes, including cell proliferation and survival, particularly in cancerous cells .

Key Findings:

  • Inhibition of Tumorigenesis : The compound exhibits potent inhibitory activity against Class I PI3-kinase isoforms, particularly PI3Kα and PI3Kβ. This selective inhibition may help in managing conditions like chronic lymphocytic leukemia (CLL) and acute lymphoblastic leukemia (ALL) by reducing tumor cell invasion and metastasis .
  • Anti-inflammatory Effects : In addition to its anti-tumor properties, the compound may also play a role in mitigating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease by modulating immune cell activity through PI3-kinase pathways .

Biological Activity Data

The following table summarizes relevant biological activities and findings associated with this compound:

Biological Activity Description References
Tumor Cell InhibitionInhibits Class I PI3-kinase enzymes leading to reduced tumor cell proliferation.
Anti-inflammatory EffectsModulates immune response potentially beneficial in inflammatory diseases.
Selectivity Against KinasesShows selective inhibition towards specific PI3K isoforms with minimal impact on other kinases.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : A study demonstrated that this compound effectively reduced tumor growth in mouse models of CLL by inhibiting PI3K signaling pathways. This suggests a promising avenue for developing targeted cancer therapies .
  • Inflammatory Diseases : Another investigation indicated that the compound could alleviate symptoms in models of rheumatoid arthritis by decreasing inflammatory cytokine production through its action on immune cells .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing (R)-4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via stereoselective ring-expansion reactions or multicomponent condensation. For example, base-promoted reactions using morpholine derivatives and tert-butyl dicarbonate can yield the desired product. Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents. Chromatographic purification (e.g., silica gel with petroleum ether/ethyl acetate gradients) is critical for isolating the enantiomerically pure product .

Q. What purification techniques are effective for isolating (R)-4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate, and how is structural confirmation achieved?

  • Methodological Answer : Column chromatography (silica gel, 10:1 petroleum ether/ethyl acetate) is standard for purification. Structural confirmation relies on 1H^1H- and 13C^{13}C-NMR to verify ester groups and tert-butyl/methyl substituents. High-Resolution Mass Spectrometry (HRMS) with ESI ionization validates molecular weight (e.g., [M+Na]+^+ peaks) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at room temperature. The compound is stable under ambient conditions but may degrade in prolonged exposure to moisture or acidic/basic environments. Avoid aqueous solutions unless explicitly required .

Advanced Research Questions

Q. How can enantiomeric purity be validated, and what analytical methods resolve data contradictions in stereochemical assignments?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) separates enantiomers. Compare retention times with (S)-enantiomer standards (e.g., CAS 215917-98-9) . Discrepancies in optical rotation or NMR coupling constants may arise from residual solvents; use 1H^1H-NMR decoupling experiments or X-ray crystallography for unambiguous confirmation .

Q. What role does (R)-4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate play in synthesizing heterocyclic compounds, such as quinolines or pyrroles?

  • Methodological Answer : The morpholine ring serves as a chiral auxiliary in ring-expansion reactions. For example, under basic conditions, it reacts with indolones or acetylenedicarboxylates to form substituted quinolines. The tert-butyl ester enhances solubility in nonpolar solvents, facilitating regioselective C–N bond formation .

Q. How do steric and electronic effects of the tert-butyl group influence reactivity in catalytic asymmetric synthesis?

  • Methodological Answer : The bulky tert-butyl group minimizes racemization during reactions by sterically shielding the chiral center. Computational studies (DFT) can model its electronic effects on transition states, particularly in Pd-catalyzed cross-couplings or cycloadditions. Experimental validation via kinetic isotopic effects (KIEs) or Hammett plots is recommended .

Q. What ecological and handling risks are associated with this compound, and how can researchers mitigate them?

  • Methodological Answer : While non-hazardous under standard conditions, avoid aqueous disposal. Use fume hoods during synthesis to prevent inhalation of organic vapors. Ecological toxicity data are limited; follow institutional guidelines for waste management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.